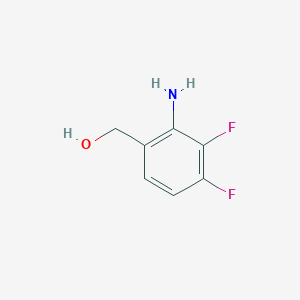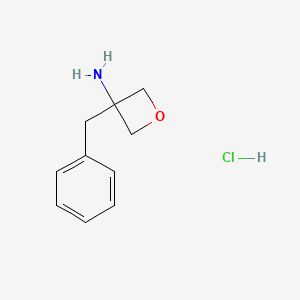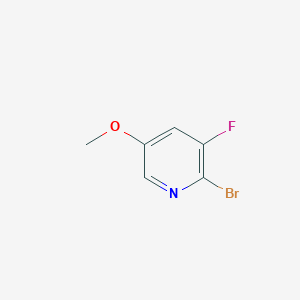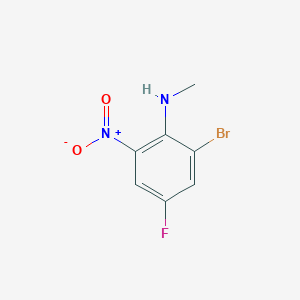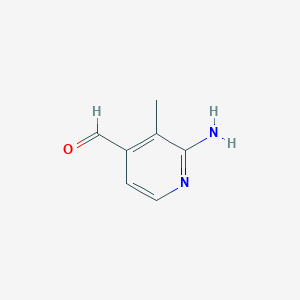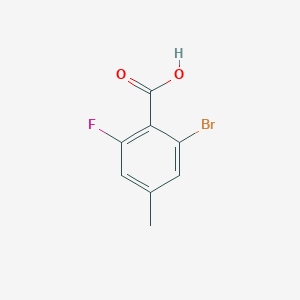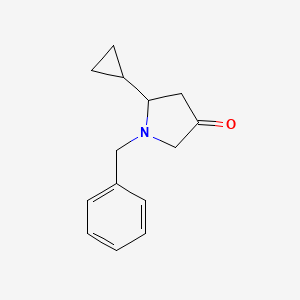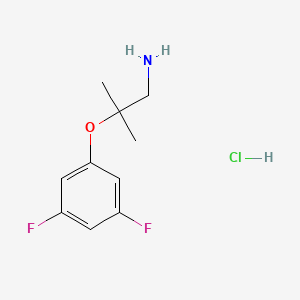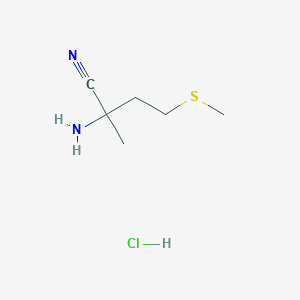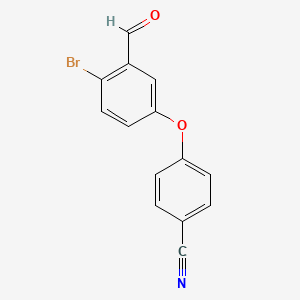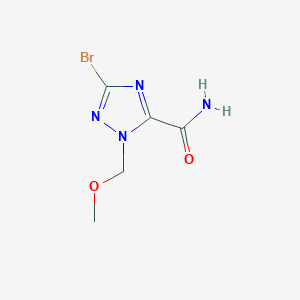
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
概要
説明
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a chemical compound with the molecular formula C5H7BrN4O2. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
化学反応の分析
Types of Reactions
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydride (NaH): Used for deprotonation and subsequent nucleophilic substitution reactions.
Palladium catalysts: Used for coupling reactions such as Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 3-bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
- 5-bromo-1-methyl-1H-1,2,4-triazole .
Uniqueness
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .
特性
IUPAC Name |
5-bromo-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOIRIYYCZOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)
